

An In-depth Technical Guide to the Melting Point of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromophenyl)trimethylsilane

Cat. No.: B151686

[Get Quote](#)

This guide provides a comprehensive technical overview of the melting point of **(4-Bromophenyl)trimethylsilane**, a critical parameter for its use in research and development, particularly in the fields of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate.

Introduction: The Significance of a Well-Defined Melting Point

(4-Bromophenyl)trimethylsilane, identified by its CAS number 6999-03-7, is a bifunctional organosilicon compound of significant interest in modern organic synthesis.^[1] Its structure, featuring a bromine atom and a trimethylsilyl group on a benzene ring, allows for a diverse range of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, while the trimethylsilyl group can influence the electronic properties of the aromatic ring and act as a directing or protecting group.^[1]

In the context of drug design and development, the precise physical and chemical properties of such intermediates are paramount. The melting point, in particular, is a fundamental characteristic that provides a reliable indication of purity.^[2] A sharp and consistent melting point range is indicative of a high-purity compound, which is a prerequisite for reproducible and reliable downstream applications in the synthesis of active pharmaceutical ingredients (APIs) and other advanced materials.^{[1][3]}

Physicochemical Properties of (4-Bromophenyl)trimethylsilane

A thorough understanding of the physicochemical properties of **(4-Bromophenyl)trimethylsilane** is essential for its effective handling, storage, and application. The key physical constants are summarized in the table below.

Property	Value	Source
CAS Number	6999-03-7	[4] [5] [6]
Molecular Formula	C ₉ H ₁₃ BrSi	[4] [5] [6]
Molecular Weight	229.19 g/mol	[4] [5] [6]
Melting Point	95-96 °C	[4] [5]
Boiling Point	229.5 °C at 752 mmHg (lit.)	[4] [5]
Density	1.173 g/mL at 25 °C (lit.)	[4] [5]
Refractive Index	n _{20/D} 1.529 (lit.)	[5] [7]

The Causality Behind Melting Point: Purity and Molecular Interactions

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This transition occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed lattice structure. For a pure substance, this transition is typically sharp, occurring over a narrow temperature range of 1-2°C.[\[2\]](#)

The presence of impurities disrupts the uniform crystalline lattice, leading to a phenomenon known as melting point depression.[\[2\]](#)[\[8\]](#) Impurities introduce defects in the crystal structure, which weakens the intermolecular forces and requires less energy to break them apart.[\[8\]](#) Consequently, an impure sample will melt at a lower temperature and over a broader range compared to a pure sample.[\[8\]](#)

The synthesis of **(4-Bromophenyl)trimethylsilane** often starts from 1,4-dibromobenzene.[\[3\]](#) Potential impurities could therefore include unreacted starting materials or by-products from the silylation reaction. Achieving a high purity, typically above 97%, is crucial for its intended applications.[\[3\]](#)

A Self-Validating System for Accurate Melting Point Determination

To ensure the trustworthiness of a melting point measurement, a robust and well-controlled experimental protocol is essential. The capillary method is a widely accepted and reliable technique for determining the melting point of a solid.[\[9\]](#)[\[10\]](#)

Experimental Protocol: Capillary Method

This protocol outlines the steps for the accurate determination of the melting point of **(4-Bromophenyl)trimethylsilane** using a modern melting point apparatus.

1. Sample Preparation:

- Ensure the **(4-Bromophenyl)trimethylsilane** sample is completely dry and in a fine powdered form. If necessary, gently crush any large crystals with a spatula.[\[9\]](#)
- Obtain a capillary tube sealed at one end.
- Load the sample into the capillary tube by pressing the open end into the powder. A sample height of 2-3 mm is ideal.[\[10\]](#)[\[11\]](#)
- Compact the sample at the bottom of the tube by gently tapping the sealed end on a hard surface or by dropping it through a long glass tube.[\[12\]](#)

2. Instrument Setup and Measurement:

- Insert the packed capillary tube into the heating block of the melting point apparatus.[\[9\]](#)[\[12\]](#)
- If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a fast rate (e.g., 10-20 °C/min) to get a rough estimate.
- For an accurate measurement, set the heating rate to be slow, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[\[13\]](#)
- Observe the sample through the magnifying lens.

3. Data Recording and Interpretation:

- Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.[2][11]
- Continue to observe and record the temperature at which the last solid crystal disappears, and the sample becomes a clear liquid. This is the point of complete melting.[11]
- The recorded melting point should be reported as a range from the onset to the completion of melting.[2] For a pure sample of **(4-Bromophenyl)trimethylsilane**, this range should be narrow and fall within the expected 95-96 °C.

Factors Influencing Measurement Accuracy


Several factors can affect the accuracy of the melting point determination:

- Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting point range because the sample temperature will lag behind the thermometer reading.[2][13]
- Sample Packing: A loosely packed sample may shrink or sublime before melting, making it difficult to observe the true melting point.[12]
- Thermometer Calibration: The accuracy of the thermometer is crucial. It should be calibrated using known standards.[2]
- Purity of the Sample: As discussed, impurities will lower and broaden the melting range.[8]

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the accurate determination of the melting point of **(4-Bromophenyl)trimethylsilane**.

Workflow for Accurate Melting Point Determination

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of melting point determination.

Applications in Drug Development and Beyond

(4-Bromophenyl)trimethylsilane is a valuable building block in the synthesis of complex organic molecules.^[1] In drug discovery, it is used to construct novel heterocyclic systems and aromatic scaffolds that are common in many pharmaceutical compounds.^[1] The introduction of a bromine atom can be a strategic element in drug design, potentially enhancing therapeutic activity or modifying the metabolic profile of a drug candidate.^[14] Furthermore, this compound finds applications in materials science for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).^[1] For all these applications, starting with a well-characterized and pure intermediate, as confirmed by its melting point, is a critical first step.

Conclusion

The melting point of **(4-Bromophenyl)trimethylsilane** is a critical quality attribute that confirms its identity and purity. A sharp melting range of 95-96 °C is indicative of a high-quality material suitable for demanding applications in pharmaceutical and materials science research. By following a meticulous experimental protocol, such as the capillary method described in this guide, researchers can confidently validate the integrity of this important chemical intermediate, ensuring the reliability and reproducibility of their synthetic endeavors.

References

- Understanding the Synthesis and Handling of **(4-Bromophenyl)trimethylsilane**. (URL: [\[Link\]](#))
- Measuring the Melting Point. Westlab Canada. (2023-05-08). (URL: [\[Link\]](#))
- Melting point determin
- What Factors Affect Melting Point?. Sciencing. (2022-03-24). (URL: [\[Link\]](#))
- Method for Determining Capillary Melting Point. J&K Scientific LLC. (2023-11-29). (URL: [\[Link\]](#))
- Melting point determin
- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. (URL: [\[Link\]](#))
- 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022-04-07). (URL: [\[Link\]](#))
- Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. (URL: [\[Link\]](#))
- Melting Point and Thermometer Calibr
- The Role of **(4-Bromophenyl)trimethylsilane** in Modern Organic Synthesis. (URL: [\[Link\]](#))
- **(4-Bromophenyl)trimethylsilane**. Crysdot LLC. (URL: [\[Link\]](#))

- The Role of (4-Bromophenylethynyl)trimethylsilane in Enabling Advanced Organic Electronics and Photochemistry. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- (4-Bromophenylethynyl)trimethylsilane. PubChem. (URL: [Link])
- Silane, (4-bromophenyl)trimethyl-. PubChem. (URL: [Link])
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. (URL: [Link])
- Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). (URL: [Link])
- Benzene, 1-bromo-4-methyl-. NIST WebBook. (URL: [Link])
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. Home Page [chem.ualberta.ca]
- 3. nbinno.com [nbinno.com]
- 4. 6999-03-7 CAS MSDS (1-BROMO-4-TRIMETHYLSILYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-BROMO-4-TRIMETHYLSILYLBENZENE | 6999-03-7 [chemicalbook.com]
- 6. Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-4-(trimethylsilyl)benzene 97 6999-03-7 [sigmaaldrich.com]
- 8. sciencing.com [sciencing.com]
- 9. westlab.com [westlab.com]
- 10. edisco.it [edisco.it]

- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Melting Point of (4-Bromophenyl)trimethylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151686#4-bromophenyl-trimethylsilane-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com